

L-Leucine-d2: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *L-Leucine-d2*

Cat. No.: *B1516447*

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An in-depth exploration of the properties, applications, and methodologies related to the stable isotope-labeled amino acid, **L-Leucine-d2**.

Introduction

In the fields of metabolic research, drug discovery, and clinical diagnostics, the use of stable isotope-labeled compounds has become an indispensable tool. **L-Leucine-d2**, a deuterated form of the essential branched-chain amino acid (BCAA) L-Leucine, offers a non-radioactive, reliable tracer for a variety of applications. This technical guide provides a comprehensive overview of **L-Leucine-d2**, including its physicochemical properties, its critical role in activating the mTOR signaling pathway, and detailed methodologies for its use in experimental settings.

Physicochemical Properties of L-Leucine-d2

L-Leucine-d2 is characterized by the substitution of two hydrogen atoms with deuterium atoms. This subtle change in mass allows it to be distinguished from its endogenous counterpart by mass spectrometry without significantly altering its biological activity.

| Property | Value | References |
|-------------------|---|---|
| CAS Number | 362049-59-0 | [1] [2] [3] [4] |
| Molecular Formula | C ₆ H ₁₁ D ₂ NO ₂ | [1] |
| Molecular Weight | 133.19 g/mol | [1] [2] |
| Appearance | White to off-white solid | [1] |
| Synonyms | L-Leucine-3,3-d ₂ , (2S)-2-amino-3,3-dideuterio-4-methylpentanoic acid | |

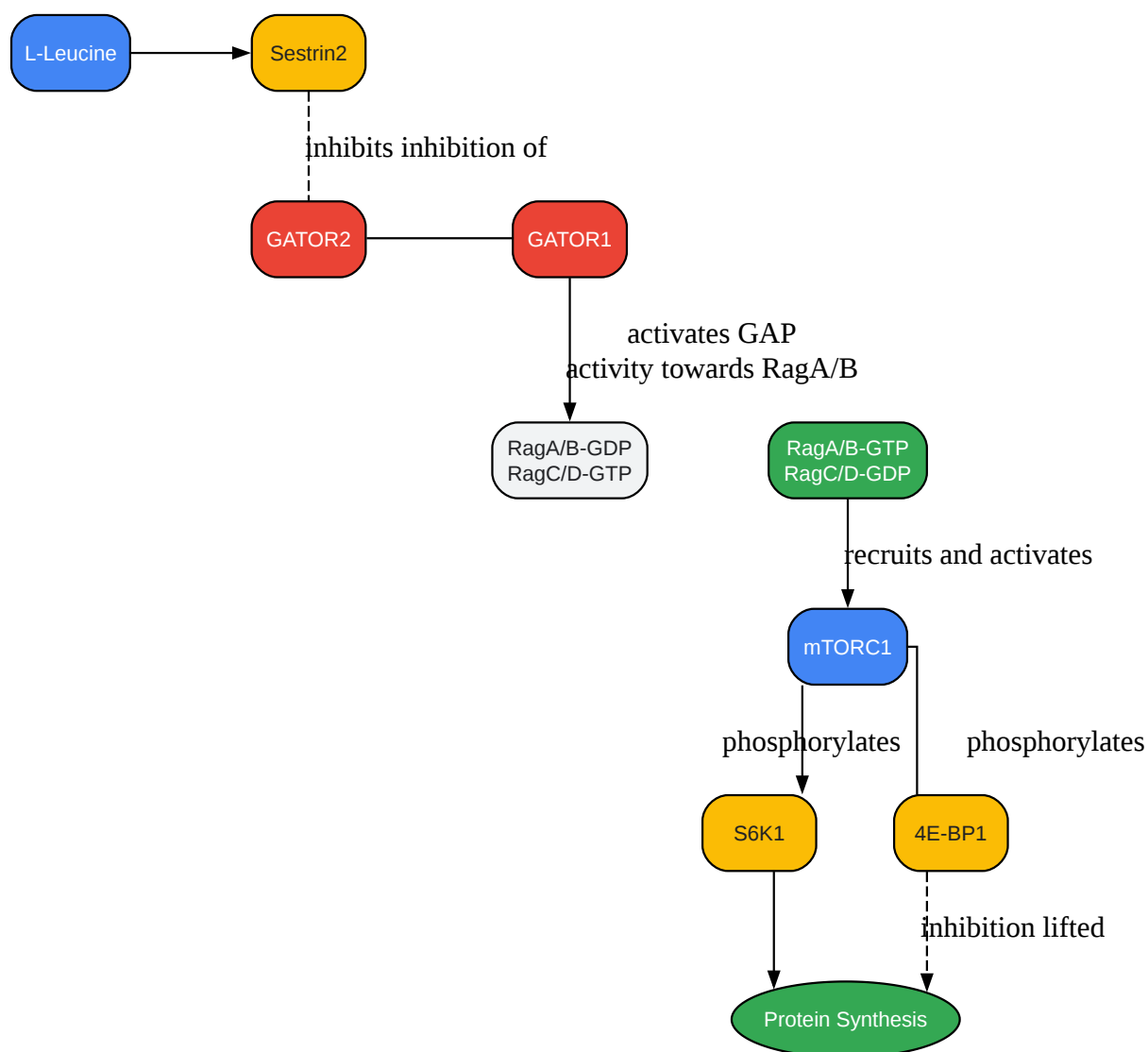
Core Applications in Research and Drug Development

The primary utility of **L-Leucine-d₂** lies in its application as a tracer for quantitative analysis in biological systems.

- **Metabolic Flux Analysis:** Researchers can track the incorporation of **L-Leucine-d₂** into newly synthesized proteins and other metabolites, providing insights into metabolic pathways and their kinetics.
- **Pharmacokinetic Studies:** Deuterium labeling can subtly alter the metabolic profile of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be studied to understand the pharmacokinetics of leucine and related compounds.
- **Internal Standard for Mass Spectrometry:** **L-Leucine-d₂** serves as an ideal internal standard for the accurate quantification of unlabeled L-Leucine in various biological matrices, such as plasma, tissues, and cell lysates, using techniques like GC-MS or LC-MS/MS.[\[2\]](#)

The Role of L-Leucine in mTOR Signaling

L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[\[2\]](#) The activation of mTORC1 by leucine is a critical step in initiating the translation of specific mRNAs, leading to muscle protein synthesis.



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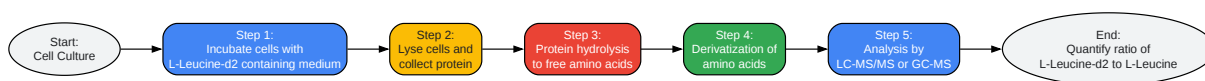
Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols and Methodologies

The following sections provide an overview of common experimental workflows utilizing **L-Leucine-d2**.

General Workflow for In Vitro Protein Synthesis Assay

This protocol outlines a typical experiment to measure the rate of new protein synthesis in cultured cells using **L-Leucine-d2**.



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Caption: Workflow for in vitro protein synthesis measurement.

Detailed Methodologies

1. Cell Culture and Labeling:

- Culture cells to the desired confluency.
- Replace the standard medium with a medium containing a known concentration of **L-Leucine-d2**.
- Incubate for a specific period, depending on the experimental goals.

2. Sample Preparation:

- After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.
- Precipitate the protein from the cell lysate.
- Hydrolyze the protein pellet to release individual amino acids.

3. Mass Spectrometry Analysis:

- Derivatize the amino acids to improve their chromatographic properties and ionization efficiency.

- Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Monitor the mass-to-charge ratio (m/z) for both unlabeled L-Leucine and **L-Leucine-d2**.

4. Data Analysis:

- Calculate the ratio of the peak area of **L-Leucine-d2** to that of unlabeled L-Leucine.
- This ratio reflects the rate of new protein synthesis during the labeling period.

Synthesis of L-Leucine-d2

The synthesis of deuterated amino acids can be achieved through various methods. A common approach for site-specific deuteration is through chemical synthesis, which may involve techniques like Pt/C-catalyzed hydrogen-deuterium exchange reactions. Enzymatic methods are also employed for their high positional selectivity. These processes involve reacting the precursor molecule in a deuterium-rich environment, such as in the presence of deuterium oxide (D_2O), to facilitate the exchange of hydrogen atoms with deuterium.

Conclusion

L-Leucine-d2 is a powerful and versatile tool for researchers and drug development professionals. Its use as a stable isotope tracer enables precise and accurate quantification of metabolic processes, providing valuable data for understanding disease states, drug efficacy, and the fundamental biology of protein synthesis. The methodologies outlined in this guide provide a foundation for the successful implementation of **L-Leucine-d2** in a variety of research applications.

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